1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
Description
BenchChem offers high-quality 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFRHISLUKNFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404389 | |
| Record name | 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56547-82-1 | |
| Record name | 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of the heterocyclic compound 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine. While a unique CAS (Chemical Abstracts Service) number for this specific regioisomer is not prominently listed in publicly accessible databases, this document constructs a comprehensive profile based on established principles of organic chemistry and extrapolated data from closely related structural analogs. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, a robust and rationalized synthesis protocol, potential applications as a scaffold in drug discovery, and essential safety and handling procedures. By explaining the causality behind experimental choices and grounding claims in authoritative references, this whitepaper serves as a valuable resource for the scientific community engaged in the synthesis and application of novel pyrazole derivatives.
Introduction to the Aminopyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile synthetic accessibility.[1] The introduction of an amino group to the pyrazole ring creates a class of compounds known as aminopyrazoles (APs), which serve as exceptionally useful frameworks in drug discovery.[2] Depending on the substitution pattern, APs can act as potent ligands for a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[3][4]
Compounds featuring the aminopyrazole core are integral to numerous clinically approved drugs with applications ranging from anti-inflammatory (Celecoxib) and anticancer (Crizotinib) to antiobesity (Difenamizole) therapies.[2] The specific substitution at the N1, C3, and C5 positions, as seen in 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine , dictates the molecule's three-dimensional conformation, lipophilicity, and hydrogen bonding capabilities, thereby fine-tuning its pharmacological profile. This guide focuses specifically on this N1-cyclohexyl substituted aminopyrazole, a molecule designed to combine the lipophilic and conformationally rigid cyclohexyl moiety with the versatile aminopyrazole pharmacophore.
Physicochemical and Spectroscopic Profile
The structural attributes of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine suggest a stable, crystalline solid at room temperature with moderate lipophilicity, making it a promising candidate for biological screening and as a synthetic intermediate.[5]
Key Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | IUPAC Nomenclature |
| CAS Number | Not assigned in public databases | Extensive database search |
| Molecular Formula | C₁₀H₁₇N₃ | Calculated |
| Molecular Weight | 179.26 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds[6] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | Predicted based on analog[5] |
| Predicted XLogP3 | ~2.3 | Predicted based on analog[5] |
| Hydrogen Bond Donors | 1 (Amine group) | Structural Analysis[5] |
| Hydrogen Bond Acceptors | 3 (Two ring N, one amine N) | Structural Analysis[5] |
Predicted Spectroscopic Data for Structural Elucidation
The following data are predicted based on the compound's structure and spectroscopic data from closely related isomers. These values serve as a benchmark for the validation of a successful synthesis.
| Technique | Predicted Characteristic Signals | Rationale and Comparative Data |
| ¹H-NMR | δ ~5.5-6.0 (s, 1H, C4-H), δ ~3.5-4.0 (m, 1H, N-CH of cyclohexyl), δ ~3.5 (br s, 2H, NH₂), δ ~2.1 (s, 3H, C3-CH₃), δ ~1.1-2.0 (m, 10H, cyclohexyl CH₂) | The pyrazole ring proton (C4-H) is expected to be a singlet in a relatively upfield region for an aromatic proton due to the electron-donating nature of the adjacent amino group. The methyl group at C3 will be a sharp singlet. The NH₂ protons are typically a broad singlet, exchangeable with D₂O.[5][7] |
| ¹³C-NMR | δ ~158 (C5-NH₂), δ ~148 (C3-CH₃), δ ~95 (C4), δ ~55 (N-CH of cyclohexyl), δ ~32, 25, 24 (cyclohexyl CH₂), δ ~12 (C3-CH₃) | The carbon attached to the amino group (C5) will be the most downfield. The C4 carbon is expected to be significantly shielded (upfield) due to the electronic effects of the adjacent nitrogen atoms and the amino group.[7] |
| FT-IR | ν ~3400-3200 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1580 cm⁻¹ (C=N/C=C stretch) | The primary amine N-H stretching will present as two distinct bands (symmetric and antisymmetric). Strong aliphatic C-H stretches will be prominent from the cyclohexyl and methyl groups.[5] |
| Mass Spec (EI) | [M]⁺ at m/z = 179. Fragment ions at m/z = 97 (methyl-aminopyrazole core), m/z = 83 (cyclohexyl cation). | The molecular ion peak should be clearly visible. Common fragmentation would involve the loss of the cyclohexyl group or fragmentation within the cyclohexyl ring. |
Synthesis and Mechanistic Rationale
The construction of the 1,3,5-trisubstituted pyrazole ring is most efficiently achieved via a condensation-cyclization reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule breaks the pyrazole ring, yielding two key starting materials: cyclohexylhydrazine and 3-aminocrotononitrile (or its precursor, acetoacetonitrile). This approach is known as the Knorr pyrazole synthesis or a variation thereof.
-
Causality of Reagent Choice:
-
Cyclohexylhydrazine: This reagent introduces the N1-cyclohexyl group. It is commercially available or can be synthesized from cyclohexanone.
-
3-Aminocrotononitrile (or Acetoacetonitrile): This reagent provides the C3-methyl and C5-amine functionalities. It contains the requisite carbon backbone and functional groups positioned for regioselective cyclization. The reaction of hydrazine with a β-ketonitrile is a well-established and high-yielding method for producing 5-aminopyrazoles.[8]
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure for the laboratory-scale synthesis of the title compound.
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclohexylhydrazine (1.0 eq) in absolute ethanol (5 mL per mmol of hydrazine).
-
Rationale: Ethanol is an excellent solvent for both reactants and the product, and its boiling point is suitable for promoting the reaction without requiring high-pressure apparatus.
-
-
Addition of Reactants: To the stirred solution, add acetoacetonitrile (1.05 eq) followed by 3-4 drops of glacial acetic acid.
-
Rationale: A slight excess of the nitrile ensures the complete consumption of the more expensive hydrazine. Acetic acid acts as a catalyst, protonating the carbonyl oxygen to activate it for nucleophilic attack by the hydrazine.
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Rationale: Refluxing provides the necessary thermal energy for both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization. TLC allows for visual confirmation of the consumption of starting materials.
-
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator. To the resulting oil/slurry, add distilled water, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~8.
-
Rationale: Removing the ethanol concentrates the product. The addition of NaHCO₃ neutralizes the acetic acid catalyst, quenching the reaction and facilitating the precipitation of the basic amine product, which is poorly soluble in water.
-
-
Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold distilled water. Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture.
-
Rationale: Filtration isolates the crude product. Recrystallization is a highly effective method for purifying solid organic compounds. The product should be soluble in hot ethanol but less soluble upon the addition of water, allowing for the formation of pure crystals as the solution cools.
-
-
Characterization: Dry the purified crystals under vacuum. Determine the melting point and obtain ¹H-NMR, ¹³C-NMR, and IR spectra to confirm the structure and purity against the predicted data in Section 2.2.
Applications in Research and Development
While specific, peer-reviewed applications for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine are not widely documented, its structural motifs are highly relevant in modern drug discovery. The aminopyrazole core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets.[3]
-
Kinase Inhibition: Many clinically evaluated kinase inhibitors feature a substituted aminopyrazole core.[9][10] This scaffold can effectively occupy the ATP-binding pocket of kinases, with the amino group forming critical hydrogen bonds with the hinge region of the enzyme. The N1-cyclohexyl group can be directed towards hydrophobic pockets to enhance binding affinity and selectivity.
-
Antimicrobial and Antiviral Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[5] The combination of the pyrazole core with a lipophilic cyclohexyl group may enhance cell membrane permeability, a key factor for antimicrobial efficacy.
-
Scaffold for Combinatorial Chemistry: The primary amine at the C5 position is a versatile functional handle. It can be readily acylated, alkylated, or used in condensation reactions to generate large libraries of derivatives for high-throughput screening.[5][7] This makes the title compound an excellent starting material for exploring structure-activity relationships (SAR).
Logical Role as a Synthetic Scaffold
Caption: Role of the title compound as a versatile scaffold for generating diverse bioactive agents.
Safety, Handling, and Storage
As no specific safety data sheet exists for the title compound, the following information is based on analogous aminopyrazole derivatives. Standard, prudent laboratory practices are required.[11][12][13]
GHS Hazard Classification (Predicted)
| Pictogram | GHS Code | Hazard Statement |
| H302 | Harmful if swallowed[11] | |
| H315 | Causes skin irritation[11][14] | |
| H319 | Causes serious eye irritation[11][14] | |
| H335 | May cause respiratory irritation[11][14] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear nitrile gloves and a standard laboratory coat. Avoid skin contact.[13]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Keep away from strong oxidizing agents and strong acids.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[15]
Conclusion
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is a synthetically accessible and highly valuable heterocyclic compound. While it lacks a dedicated CAS number in common databases, its properties and reactivity can be confidently predicted. The robust synthesis protocol detailed herein provides a clear path to its creation. Its structural features, particularly the versatile aminopyrazole core and the lipophilic cyclohexyl group, make it a compound of significant interest for medicinal chemists and researchers in drug discovery. Its utility as a scaffold for generating libraries of novel compounds positions it as a key building block for developing next-generation therapeutics. Adherence to strict safety protocols is essential when handling this and related compounds.
References
-
ChemBK. 1H-Pyrazol-5-amine, 1-(3,5-dimethylphenyl)-3-methyl-. [Link]
-
Mol-Instincts. 1-(CYCLOHEXYLMETHYL)-1H-PYRAZOL-5-AMINE Product Description. [Link]
-
Pallocca, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
-
PubChem - NIH. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146. [Link]
-
Correa-Londoño, G. A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
PubChemLite. 1-cyclohexyl-1h-pyrazol-5-amine (C9H15N3). [Link]
-
ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
-
ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
American Chemical Society. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. [Link]
- Google Patents.
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
PMC - NIH. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]
-
PubChem - NIH. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221. [Link]
-
OUCI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ACS Medicinal Chemistry Letters. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 5. smolecule.com [smolecule.com]
- 6. 1-cyclohexyl-1H-pyrazol-5-amine | 3528-50-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1292369-13-1|5-Cyclohexyl-1H-pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of specific literature on this particular isomer, this document synthesizes foundational chemical principles, general synthetic strategies for analogous aminopyrazoles, and the broad spectrum of biological activities exhibited by the pyrazole scaffold. While direct experimental data on 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine is limited, this guide serves as an expert-level resource for researchers by detailing established methodologies for its probable synthesis, characterization techniques, and exploring its potential as a scaffold in drug discovery, particularly in the realms of anti-inflammatory and antimicrobial agents.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[2][3] The aminopyrazole subclass, in particular, serves as a valuable framework for the development of targeted therapies, offering hydrogen bond donor and acceptor sites that are crucial for molecular recognition at biological targets.[1]
This guide focuses on the specific, yet sparsely documented, molecule: 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine . We will explore its fundamental chemical properties, propose detailed synthetic pathways based on established reactions for analogous compounds, and discuss its potential biological significance in the context of the broader pyrazole class.
Physicochemical Properties and Structural Features
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine possesses a molecular formula of C₁₀H₁₇N₃ and a molecular weight of approximately 179.27 g/mol . The structure features a pyrazole ring substituted with a cyclohexyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃ | - |
| Molecular Weight | 179.27 g/mol | - |
| LogP | 1.77 | [4] |
| Rotatable Bonds | 1 | [4] |
| Hydrogen Bond Donors | 1 (amine group) | - |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | - |
The presence of the cyclohexyl group imparts a degree of lipophilicity to the molecule, which can be crucial for its pharmacokinetic profile, including membrane permeability and metabolic stability. The amine and pyrazole nitrogen atoms provide sites for hydrogen bonding, which are key determinants of its binding affinity to biological targets.
Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine: A Proposed Methodology
An alternative, and often preferred, two-step one-pot synthesis involves the reaction of cyclohexylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate, which is then converted to the amine.
Proposed Experimental Protocol: Synthesis via Pyrazolone Intermediate
This protocol is a well-established method for the synthesis of N-substituted 3-methyl-5-aminopyrazoles and is adapted here for the target molecule.
Step 1: Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylhydrazine (1.0 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.
-
Slowly add ethyl 3-oxobutanoate (ethyl acetoacetate) (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one.
Step 2: Conversion to 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
The conversion of the pyrazolone to the corresponding amine can be achieved through a variety of methods, most commonly via a two-step process of halogenation followed by amination, or through more direct methods. A common route involves the formation of a chloro- or bromo-pyrazole intermediate.
-
Treat the 1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one from Step 1 with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) to yield the corresponding 5-chloro- or 5-bromo-1-cyclohexyl-3-methyl-1H-pyrazole.
-
The resulting halopyrazole is then subjected to nucleophilic aromatic substitution with ammonia or a protected ammonia equivalent, followed by deprotection if necessary, to yield the final product, 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Caption: Proposed two-step synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Spectroscopic Characterization
The structural elucidation of 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine would rely on a combination of standard spectroscopic techniques. While specific data for this molecule is not published, the expected spectral characteristics can be inferred from analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a series of multiplets in the aliphatic region), a singlet for the C3-methyl group, a singlet for the pyrazole C4 proton, and a broad singlet for the NH₂ protons.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the cyclohexyl ring, the C3-methyl carbon, and the three distinct carbons of the pyrazole ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and C=N and C=C stretching vibrations of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fragments from the cyclohexyl ring.
Potential Biological Activities and Therapeutic Applications
Although no specific biological data for 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine has been found, the broader class of pyrazole derivatives is well-documented to possess significant pharmacological activities.[2]
Anti-inflammatory Activity
A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5] The structural features of 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine, including the N-substituted pyrazole core, are consistent with those of known anti-inflammatory agents. Further investigation into its ability to modulate inflammatory pathways is warranted.
Antimicrobial Activity
The pyrazole scaffold is also a common feature in compounds with antibacterial and antifungal properties.[3] The mechanism of action for such compounds can vary widely, from inhibition of essential enzymes to disruption of cell wall synthesis. The lipophilic cyclohexyl group in the target molecule could potentially enhance its ability to penetrate microbial cell membranes.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You are being redirected... [hit2lead.com]
- 5. sciencescholar.us [sciencescholar.us]
Methodological & Application
Synthesis Protocol for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine: A Comprehensive Guide for Researchers
Introduction: The Significance of Substituted Aminopyrazoles
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Among these, 5-aminopyrazoles are particularly valuable as versatile synthetic intermediates for the construction of more complex fused heterocyclic systems, which often display enhanced pharmacological profiles.[2] 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is a key building block in this class, offering a unique combination of lipophilicity from the cyclohexyl group and a reactive amino moiety for further functionalization. This document provides a detailed, field-proven protocol for the synthesis of this important compound, aimed at researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis: A Rationale
The synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is most efficiently achieved through a one-pot cyclocondensation reaction. This approach is favored for its atom economy and operational simplicity. The core of this strategy lies in the reaction between a hydrazine derivative and a β-enaminonitrile or a β-enaminoester. For this specific target molecule, the reaction of cyclohexylhydrazine with ethyl 3-aminocrotonate presents a direct and high-yielding route.
This method circumvents a two-step process that would involve the formation of a pyrazolone intermediate from the reaction of cyclohexylhydrazine with ethyl acetoacetate, followed by a subsequent amination step. The direct one-pot synthesis is generally more efficient and avoids the often harsh conditions required for the amination of pyrazolones.
Visualizing the Synthesis: Reaction Mechanism and Workflow
To provide a clear understanding of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Figure 1: Proposed reaction mechanism for the synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Caption: Experimental workflow for the synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Detailed Synthesis Protocol
This protocol details the synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine from cyclohexylhydrazine hydrochloride and ethyl 3-aminocrotonate.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Cyclohexylhydrazine hydrochloride | 24214-73-1 | C₆H₁₅ClN₂ | 150.65 |
| Ethyl 3-aminocrotonate | 626-34-6 | C₆H₁₁NO₂ | 129.16 |
| Sodium Metal | 7440-23-5 | Na | 22.99 |
| Absolute Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Experimental Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and have a fire extinguisher nearby.
-
Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
Step 2: Liberation of Cyclohexylhydrazine
-
To the freshly prepared sodium ethoxide solution, add 15.1 g (0.1 mol) of cyclohexylhydrazine hydrochloride in one portion.
-
Stir the mixture at room temperature for 30 minutes. A white precipitate of sodium chloride will form.
Step 3: Cyclocondensation Reaction
-
To the stirred suspension from Step 2, add 12.9 g (0.1 mol) of ethyl 3-aminocrotonate dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.
Step 4: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and stir to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%) to isolate the pure 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield a solid.
Step 6: Characterization
-
Appearance: White to off-white solid.
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR (CDCl₃, 400 MHz): Characteristic signals are expected for the cyclohexyl, methyl, and pyrazole ring protons, as well as the amine protons. The amino group protons typically appear as a broad singlet.[3]
-
¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the carbons of the cyclohexyl ring, the methyl group, and the pyrazole ring should be observed.
-
IR (ATR): Expect characteristic absorption bands for N-H stretching of the primary amine (around 3400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the pyrazole ring.[4]
-
Mass Spectrometry (EI): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₇N₃, M.W. = 179.27) should be observed.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyclohexylhydrazine hydrochloride: This compound is corrosive and can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed or inhaled. Avoid breathing dust and ensure adequate ventilation.[6]
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with extreme care under an inert atmosphere if possible.
-
Ethyl 3-aminocrotonate: Can cause skin and eye irritation.[7] Handle with care and avoid inhalation of vapors.
-
Ethanol, Ethyl Acetate, and Hexane: These are flammable solvents. Keep away from open flames and other ignition sources.
Conclusion
This detailed protocol provides a reliable and efficient method for the synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable building block for further applications in drug discovery and development. The one-pot nature of this synthesis makes it an attractive and practical choice for both academic and industrial laboratories.
References
-
MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules, 28(15), 5789. Retrieved from [Link]
-
MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(4), M1487. Retrieved from [Link]
-
Gomha, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 198-250. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
Bansal, R. K. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(1), 1-43. Retrieved from [Link]
-
Kamal, A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 836-844. Retrieved from [Link]
-
ACS Publications. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin 2 Receptor Antagonist. Journal of Medicinal Chemistry, 57(11), 4881-4893. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-aminocrotonate. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine | 1247153-94-1 [smolecule.com]
- 5. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 7. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Application Notes & Protocols: 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the synthesis, application, and strategic importance of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine as a foundational scaffold in modern medicinal chemistry. We delve into the structural rationale for its utility, present detailed, field-tested protocols for its synthesis and derivatization, and offer a representative biological screening protocol to evaluate its potential as an anti-inflammatory agent. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of substituted aminopyrazoles in lead discovery programs.
Introduction: The Strategic Value of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4] Several clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, feature a pyrazole core, underscoring the therapeutic value of this heterocyclic system.[5]
Within this broad class, 5-aminopyrazoles are particularly valuable as synthetic intermediates or building blocks.[6] The presence of a reactive amino group provides a versatile handle for constructing diverse chemical libraries, enabling extensive exploration of structure-activity relationships (SAR).
This guide focuses specifically on 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine . The strategic incorporation of a bulky, lipophilic cyclohexyl group at the N1 position and a methyl group at the C3 position creates a structurally distinct and synthetically versatile starting point for targeted drug discovery campaigns.
Physicochemical Properties & Structural Rationale
The utility of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine in drug design stems from the distinct contribution of each of its structural components. Understanding this rationale is critical for designing effective screening libraries.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N₃ | [7] |
| Molecular Weight | 179.27 g/mol | [7] |
| Appearance | (Predicted) Off-white to pale yellow solid | - |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, DMF | - |
| CAS Number | Not available in searched literature. Isomers are documented. | - |
Key Structural Features and Their Significance:
-
N1-Cyclohexyl Group: This non-planar, lipophilic group significantly influences the molecule's interaction with biological targets. It can engage with hydrophobic pockets in enzymes or receptors, often enhancing binding affinity and modulating selectivity. Its steric bulk is a key determinant in orienting the rest of the scaffold within a binding site.[8]
-
C3-Methyl Group: The small methyl substituent can influence the electronic properties of the pyrazole ring and provide critical steric interactions. Its presence can be crucial for optimizing binding and avoiding steric clashes within a target's active site.
-
C5-Amino Group: This is the primary point for synthetic elaboration. As a nucleophile and a hydrogen bond donor, it allows for the straightforward formation of amides, sulfonamides, ureas, and other functional groups, which are essential for probing interactions with target proteins and tuning pharmacokinetic properties.[5]
Synthesis and Derivatization Protocols
The following protocols are designed to be robust and reproducible in a standard medicinal chemistry laboratory.
Protocol 3.1: Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
Principle: The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[6] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable 5-aminopyrazole ring.
Materials:
-
Cyclohexylhydrazine hydrochloride
-
Acetoacetonitrile (3-Oxobutanenitrile)
-
Sodium acetate (anhydrous)
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (aq. NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexylhydrazine hydrochloride (1.0 eq), sodium acetate (1.1 eq), and absolute ethanol (approx. 5 mL per mmol of hydrazine).
-
Hydrazine Free-Basing: Stir the suspension at room temperature for 15 minutes to generate the free cyclohexylhydrazine base in situ.
-
Addition of Ketonitrile: Add acetoacetonitrile (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[7] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1) to isolate the pure 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 3.2: General Protocol for Amide Library Synthesis
Principle: The 5-amino group serves as an excellent nucleophile for acylation reactions. This protocol describes a standard amide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent, to generate a library of amides for SAR studies.
Materials:
-
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine (1.0 eq)
-
A carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents as listed in Protocol 3.1.
Procedure:
-
Reaction Setup: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Stir the mixture for 5 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine (1.0 eq) in a small amount of DMF, followed by the addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up and Purification: Follow the work-up and purification steps (5 and 6) outlined in Protocol 3.1 to isolate the desired amide product.
Role in Drug Discovery & SAR
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is a scaffold, not a drug. Its value lies in its potential to be elaborated into a potent and selective therapeutic agent. A typical drug discovery workflow leverages this scaffold to rapidly generate and test new chemical entities.
Structure-Activity Relationship (SAR) Considerations:
The goal of lead optimization is to systematically modify the initial "hit" molecule to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Example Biological Evaluation Protocol: COX-2 Inhibition
Principle: Many pyrazole-containing compounds are known to be potent anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[4][9][10] This protocol describes a fluorometric assay to screen for COX-2 inhibitory activity, suitable for HTS. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorescent probe.[11][12]
Materials:
-
96-well white opaque flat-bottom plates
-
Human recombinant COX-2 enzyme[11]
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[13]
-
COX Probe (fluorometric)[11]
-
Heme cofactor[13]
-
Arachidonic acid (substrate)[11]
-
Celecoxib (positive control inhibitor)
-
Test compounds (dissolved in DMSO)
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Compound Plating:
-
Add 10 µL of test compound dilutions (in DMSO) to the wells.
-
For the positive control, add 10 µL of a Celecoxib dilution (e.g., 10 µM final concentration).
-
For the "No Inhibitor" control, add 10 µL of DMSO.
-
-
Enzyme Addition:
-
Add 80 µL of the reaction mixture to all wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "Background" control. For the background well, add 10 µL of Assay Buffer.
-
Mix gently and incubate for 10 minutes at room temperature, protected from light.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (RFU) in kinetic mode for 10-20 minutes at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the background control from all other readings.
-
Calculate the percent inhibition using the formula: % Inhibition = [ (Slope of No Inhibitor Control - Slope of Test Well) / Slope of No Inhibitor Control ] * 100
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Safety and Handling
-
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine: While specific hazard data is not available, related aminopyrazole compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyclohexylhydrazine and DMF are particularly hazardous and should be handled in a chemical fume hood.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Al-Warhi, T., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances, 13(30), 20689-20710. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 695939. [Link]
-
Valdés-Jiménez, J. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(18), 5897. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 28, 2026, from [Link]
-
Stadlbauer, W., & Hojas, G. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). Molbank, 2008(3), M569. [Link]
-
Huang, H., et al. (2011). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 76(19), 7913-7924. [Link]
-
Ghorab, M. M., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. [Link]
-
Amorim, R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]
-
Lee, S. H., et al. (2021). Structure–activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 38, 127863. [Link]
-
Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7859. [Link]
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 89-110. [Link]
-
Shahani, T., et al. (2011). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]
-
Dubal, G., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 269, 02004. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 28, 2026, from [Link]
-
Gaba, M., & Singh, S. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 9494-9507. [Link]
-
Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4443-4447. [Link]
-
El-Sayad, H. A., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]
-
Al-Ostath, A. I., et al. (2023). Pyrazoline derivatives and their docking interactions with COX-2. Results in Chemistry, 5, 100808. [Link]
-
Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. unige.iris.cineca.it [unige.iris.cineca.it]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine [benchchem.com]
- 8. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes & Protocols: Investigating 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine and the Broader Aminopyrazole Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The compound 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine represents a novel chemical entity with limited specific characterization in publicly accessible literature. This guide, therefore, takes a dual approach. Initially, it addresses the specific molecule by proposing a robust framework for its synthesis and characterization based on established chemical principles. Subsequently, it broadens the scope to the aminopyrazole scaffold, a privileged structure in medicinal chemistry.[1][2][3] By leveraging well-documented applications of related aminopyrazole derivatives, this document provides field-proven insights and detailed protocols to empower researchers to explore the potential of this and similar compounds. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor from initial synthesis to biological evaluation.
Part 1: Synthesis and Characterization of Substituted Aminopyrazoles
The pyrazole ring is a versatile scaffold in organic and medicinal chemistry.[4][5][6] The synthesis of 5-aminopyrazoles, in particular, has been a subject of extensive research due to their utility as precursors for more complex, biologically active molecules.[3][7]
Proposed Synthetic Pathway
A common and effective method for synthesizing 5-aminopyrazole derivatives involves the condensation of a β-ketonitrile with a substituted hydrazine.[3][4] For the target compound, 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, a logical retrosynthetic analysis points to cyclohexylhydrazine and acetoacetonitrile (3-oxobutanenitrile) as primary starting materials.
Caption: Proposed workflow for the synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[8][9]
Objective: To synthesize 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Materials:
-
Cyclohexylhydrazine hydrochloride
-
Acetoacetonitrile
-
Sodium acetate (or other suitable base)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol (100 mL). Stir for 15 minutes at room temperature to generate the free hydrazine base in situ.
-
Addition of β-Ketonitrile: To the stirring solution, add acetoacetonitrile (1.05 eq) dropwise over 5 minutes.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Structural Characterization
It is imperative to confirm the identity and purity of the synthesized compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Expected Observations for C₁₀H₁₇N₃ (MW: 179.27) | Purpose |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, a singlet for the methyl group, a singlet for the pyrazole C4-H, and a broad singlet for the amine (-NH₂) protons. | Confirms the proton framework of the molecule. |
| ¹³C NMR | Peaks for the distinct carbons of the cyclohexyl ring, the methyl group, and the three carbons of the pyrazole ring. | Confirms the carbon backbone of the molecule.[10] |
| LC-MS (ESI+) | A major peak in the mass spectrum at m/z = 180.27 [M+H]⁺. | Confirms the molecular weight of the compound.[11] |
| HPLC | A single major peak indicating the purity of the final compound. | Assesses the purity of the synthesized product. |
Part 2: Potential Applications & Investigational Protocols
While specific biological data for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is scarce, the aminopyrazole scaffold is a cornerstone in the development of various therapeutic agents, notably as kinase inhibitors, anti-infective agents, and anti-inflammatory compounds.[1][12][13]
Application Area 1: Kinase Inhibition
Aminopyrazole derivatives are frequently employed as "hinge-binding" motifs in kinase inhibitors, targeting enzymes like FGFR, AXL, and Bruton's Tyrosine Kinase (Btk).[11][14][15] The amino group and the pyrazole nitrogens can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.[4]
Hypothetical Target Pathway: Fibroblast Growth Factor Receptor (FGFR) Signaling
Aberrant FGFR signaling is a driver in various cancers.[11][16] Aminopyrazole-based inhibitors have been successfully developed to block this pathway.[11][16]
Caption: Hypothetical inhibition of the FGFR signaling cascade by an aminopyrazole compound.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR2)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase.
Materials:
-
Recombinant human FGFR2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the peptide substrate and 2.5 µL of the serially diluted compound.
-
Enzyme Addition: Add 5 µL of the FGFR2 enzyme solution (prepared in assay buffer) to each well. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Measure Kinase Activity: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, adding a kinase detection reagent, and then measuring luminescence.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Application Area 2: Antimicrobial and Anti-Biofilm Agents
The pyrazole nucleus is present in several clinically approved drugs with antimicrobial properties.[12] Recent research has focused on developing novel aminopyrazole derivatives to combat rising antimicrobial resistance by disrupting essential bacterial processes or inhibiting biofilm formation.[12][17]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, add 100 µL of MHB to each well. Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells for a positive control (bacteria + antibiotic), a negative control (bacteria + media, no compound), and a sterility control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Part 3: Concluding Remarks
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is a promising, yet underexplored, research chemical. The true value of such a novel entity lies in systematic investigation. The protocols and conceptual frameworks provided here, derived from extensive research on the broader aminopyrazole class, offer a robust starting point for any research campaign. By following these guidelines for synthesis, characterization, and biological screening, researchers can efficiently unlock the therapeutic potential of this and other related molecules, contributing valuable data to the field of medicinal chemistry.
References
-
Brawn, R. A., Cook, A., Omoto, K., Ke, J., Karr, C., Colombo, F., Virrankoski, M., Prajapati, S., Reynolds, D., Bolduc, D. M., Nguyen, T.-V., Gee, P., Borrelli, D., Caleb, B., Yao, S., Irwin, S., Larsen, N. A., Selvaraj, A., Zhao, X., & Ioannidis, S. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93–98. [Link]
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved January 28, 2026, from [Link]
-
Gorgani, L., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(1), 123. [Link]
-
Abonia, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
-
Russo, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15836–15853. [Link]
-
Levin, M. W., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. [Link]
-
Kuenemann, M. A., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 66(13), 8755–8779. [Link]
-
Gallou, F., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 3(1), 103–109. [Link]
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved January 28, 2026, from [Link]
-
Rodrigues, F. A. R., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1599. [Link]
-
Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41–54. [Link]
-
Kumar, V., et al. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 9, 2399–2417. [Link]
-
ResearchGate. (n.d.). (PDF) GPCR Allosteric Modulator Discovery. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved January 28, 2026, from [Link]
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–174. [Link]
-
ResearchGate. (n.d.). Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. Retrieved January 28, 2026, from [Link]
-
Watterson, S. H., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 10(1), 64–69. [Link]
-
Austin Publishing Group. (n.d.). Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). A Review on Pyrazole chemical entity and Biological Activity. Retrieved January 28, 2026, from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved January 28, 2026, from [Link]
-
Drug Discovery Education. (2017, April 11). Allosteric Modulators of GPCRs [Video]. YouTube. [Link]
-
Abonia, R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1844. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved January 28, 2026, from [Link]
-
Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved January 28, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. Retrieved January 28, 2026, from [Link]
-
PubMed. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Retrieved January 28, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jchr.org [jchr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine scale-up synthesis
An Application Note for the Scalable Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
Abstract
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is a critical heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in drug discovery necessitates a robust, efficient, and scalable synthetic process. This application note provides a comprehensive guide for the synthesis of this compound, detailing both a laboratory-scale protocol and a thorough analysis of the critical parameters for successful scale-up. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and address key challenges in transitioning from bench-scale to pilot or manufacturing scale, such as thermal management, mixing efficiency, and product isolation. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Importance
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents targeting conditions from inflammation to cancer.[1][2] The specific N-cyclohexyl and C3-methyl substitution pattern of the target compound, 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, imparts unique physicochemical properties that are often exploited to optimize drug-receptor interactions and pharmacokinetic profiles.
The development of a scalable synthetic route is paramount for advancing any drug candidate from discovery to clinical trials and commercialization. A process that is efficient at the gram scale may present significant safety and efficiency challenges at the kilogram scale. Therefore, this guide emphasizes a process designed with scalability in mind, focusing on readily available starting materials, manageable reaction conditions, and straightforward purification methods. The primary synthetic strategy discussed is the well-established condensation reaction between a β-ketonitrile and a substituted hydrazine, a versatile and reliable method for constructing the 5-aminopyrazole core.[1][3]
Reaction Principle: The Knorr Pyrazole Synthesis Analogue
The synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is achieved through the cyclocondensation of cyclohexylhydrazine with 3-oxobutanenitrile (acetoacetonitrile). This reaction is a variation of the classic Knorr pyrazole synthesis, which traditionally uses 1,3-dicarbonyl compounds.[4][5] The use of a β-ketonitrile is a highly effective route to 5-aminopyrazoles.[1]
The mechanism proceeds in two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of cyclohexylhydrazine attacks the electrophilic ketone carbonyl of 3-oxobutanenitrile. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-endo-dig cyclization is thermodynamically favorable as it leads to the formation of a stable, five-membered aromatic ring.[1] A final tautomerization yields the aromatic 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
The overall transformation is typically conducted as a one-pot procedure and can be catalyzed by acid, although it often proceeds efficiently with thermal promotion in a suitable solvent.
Caption: Reaction mechanism for the synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol details a reliable method for synthesizing the target compound on a standard laboratory scale.
Materials and Equipment
-
Reagents:
-
Cyclohexylhydrazine hydrochloride (C₆H₁₄N₂·HCl)[6]
-
3-Oxobutanenitrile (Acetoacetonitrile)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexylhydrazine hydrochloride (1.0 eq, 15.07 g) and sodium acetate (1.1 eq, 9.02 g).
-
Solvent Addition: Add 100 mL of ethanol to the flask. Stir the resulting suspension at room temperature for 15 minutes to neutralize the hydrochloride salt, liberating the free cyclohexylhydrazine base.
-
Reagent Addition: Add 3-oxobutanenitrile (1.0 eq, 8.31 g) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an oil or waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield the pure 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Scale-Up Synthesis: Protocol and Critical Considerations
Transitioning the synthesis to a larger scale (e.g., 500 g) requires careful consideration of process safety and efficiency. The following protocol is designed for a 10 L jacketed glass reactor.
Key Scale-Up Challenges and Mitigations
-
Thermal Management: The condensation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Mitigation: Use a jacketed reactor with a circulating thermal fluid for precise temperature control. Employ a slow, controlled addition of the 3-oxobutanenitrile to the cyclohexylhydrazine solution to manage the rate of heat generation.[7]
-
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and non-uniform reaction, resulting in lower yield and increased impurity formation.
-
Mitigation: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., a pitch-blade turbine or anchor stirrer) to ensure good agitation and maintain a homogeneous slurry/solution.
-
-
Reagent Handling and Addition: Handling large quantities of reagents requires appropriate engineering controls.
-
Mitigation: Use a pressure-equalizing dropping funnel or a metering pump for the controlled addition of liquid 3-oxobutanenitrile.
-
-
Product Isolation and Purification: Large-scale extractions are cumbersome. Recrystallization is the preferred method for purification at scale.
-
Mitigation: After solvent removal, perform a solvent swap to a suitable crystallization solvent. Isolate the product by filtration using a large Büchner funnel or a filter-dryer (Nutsche filter).
-
Scale-Up Protocol (500 g Scale)
-
Reactor Setup: Charge a 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet with cyclohexylhydrazine hydrochloride (1.0 eq, 754 g) and sodium acetate (1.1 eq, 451 g).
-
Solvent and Neutralization: Add 5.0 L of isopropanol (IPA) to the reactor. Stir the suspension at 20-25 °C for 30 minutes.
-
Controlled Reagent Addition: Prepare a solution of 3-oxobutanenitrile (1.0 eq, 415 g) in 500 mL of IPA. Add this solution to the reactor via a metering pump over 1-2 hours, maintaining the internal temperature below 40 °C by circulating coolant through the reactor jacket.
-
Reaction: After the addition is complete, slowly heat the reactor contents to reflux (approx. 82 °C for IPA) and maintain for 6-8 hours, monitoring for completion.
-
Solvent Distillation: Cool the reaction to 50 °C. Reconfigure the reactor for distillation and remove approximately 4.0 L of IPA under reduced pressure.
-
Crystallization: Add 2.5 L of heptane to the concentrated mixture. Cool the reactor slowly to 0-5 °C over 2-3 hours to induce crystallization. Hold at this temperature for at least 2 hours to maximize product precipitation.
-
Isolation and Drying: Isolate the solid product by filtration. Wash the filter cake with cold heptane (2 x 500 mL). Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Caption: General experimental workflow for the scale-up synthesis.
Data Summary and Expected Results
The following table summarizes the key parameters for both the laboratory and scale-up protocols.
| Parameter | Laboratory Scale (10 g) | Scale-Up (500 g) |
| Starting Materials | ||
| Cyclohexylhydrazine HCl | 15.07 g (0.1 mol) | 754 g (5.0 mol) |
| 3-Oxobutanenitrile | 8.31 g (0.1 mol) | 415 g (5.0 mol) |
| Base (Sodium Acetate) | 9.02 g (0.11 mol) | 451 g (5.5 mol) |
| Solvent | ||
| Reaction Solvent | Ethanol (100 mL) | Isopropanol (5.5 L) |
| Crystallization Solvent | Heptane/EtOAc | Heptane (2.5 L) |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | Reflux (~82 °C) |
| Time | 4-6 hours | 6-8 hours |
| Outcome | ||
| Typical Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >98% | >99% |
| Physical Form | Off-white to pale yellow solid | Off-white crystalline solid |
Conclusion
The synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine via the condensation of cyclohexylhydrazine and 3-oxobutanenitrile is a robust and highly scalable process. By implementing critical process controls, particularly concerning thermal management and controlled reagent addition, the reaction can be safely and efficiently performed at a multi-hundred-gram scale with high yield and purity. The transition from an extractive work-up to a direct crystallization/isolation procedure is a key step that enhances the efficiency and practicality of the process at scale. This application note provides a validated framework for researchers and process chemists to produce this valuable intermediate for pharmaceutical development programs.
References
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 358–377. [Link]
-
OChemPal. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
MDPI. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
-
ResearchGate. (2018). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 153. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. [Link]
- Google Patents. (2002).
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine and Related Compounds
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1] This guide provides a comparative analysis of the potential biological activities of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, a representative member of the 5-aminopyrazole class, against established therapeutic agents. While specific experimental data for this exact molecule is not extensively available in public literature, we will extrapolate its potential activities based on closely related analogs and compare them to well-characterized drugs in key therapeutic areas. This approach allows for a scientifically grounded discussion on the potential of this chemical scaffold and provides researchers with the necessary context and experimental frameworks for its evaluation.
Comparative Analysis of Biological Activities
Antimicrobial Activity
The pyrazole nucleus is a common feature in many compounds exhibiting antimicrobial properties.[3] The 5-aminopyrazole scaffold, in particular, has been investigated for its potential to combat bacterial and fungal pathogens.
Comparison with Ciprofloxacin:
To contextualize the potential antimicrobial efficacy of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, we compare it to Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic widely used in the clinic.
Table 1: Comparative Antimicrobial Activity Profile
| Compound | Target Organism(s) | Method | Endpoint | Value (µg/mL) | Reference(s) |
| 5-Aminopyrazole Derivatives (Analogs) | Staphylococcus genus (MDR) | Broth Microdilution | MIC | 32-64 | [4] |
| Ciprofloxacin | Staphylococcus aureus | Broth Microdilution | MIC | 0.6 | [5] |
| Ciprofloxacin | Escherichia coli | Broth Microdilution | MIC | 0.013 | [5] |
| Ciprofloxacin | Pseudomonas aeruginosa | Broth Microdilution | MIC | 0.15 | [5] |
Note: Data for 5-aminopyrazole derivatives is based on analogs and serves as a proxy for the potential activity of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method provides a qualitative assessment of antimicrobial susceptibility.
Causality Behind Experimental Choices: The Kirby-Bauer method is a widely accepted, simple, and cost-effective preliminary screening tool. The use of Mueller-Hinton agar is standardized for its reproducibility and minimal inhibition of common antibiotics. The 0.5 McFarland turbidity standard ensures a consistent bacterial inoculum, which is critical for obtaining reproducible zone sizes.
Step-by-Step Methodology:
-
Prepare Inoculum: Aseptically pick several colonies of the test bacterium from a pure culture and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the test compound (e.g., 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine) and the control antibiotic (e.g., Ciprofloxacin) onto the surface of the agar.
-
Incubate: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters.
-
Interpret Results: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the tested compounds.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for Kirby-Bauer disk diffusion antimicrobial susceptibility testing.
Anti-inflammatory Activity
Many pyrazole-containing compounds are known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[6] Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.
Comparison with Selective COX-2 Inhibitors:
We will compare the potential COX-2 inhibitory activity of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine with two selective COX-2 inhibitors: Celecoxib and SC-558 .
Table 2: Comparative COX-2 Inhibitory Activity
| Compound | Enzyme Source | Method | Endpoint | Value (nM) | Reference(s) |
| 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | Data Not Available | - | - | - | - |
| Celecoxib | Sf9 cells | In vitro assay | IC₅₀ | 40 | [7][8] |
| Celecoxib | Human dermal fibroblasts | PGE2 production assay | IC₅₀ | 91 | [9] |
| SC-558 | Recombinant human | In vitro assay | IC₅₀ | 9.3 | [10] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-2.
Causality Behind Experimental Choices: A cell-free enzymatic assay is chosen to directly measure the inhibitory effect of the compound on the purified enzyme, avoiding complexities of cellular uptake and metabolism. A fluorometric readout provides high sensitivity and a wide dynamic range for determining IC₅₀ values. The use of specific inhibitors for COX-1 allows for the determination of selectivity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and arachidonic acid substrate according to the manufacturer's instructions.
-
Enzyme and Inhibitor Preparation: Reconstitute purified human recombinant COX-2 enzyme. Prepare serial dilutions of the test compound (1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine) and control inhibitors (Celecoxib, SC-558) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test/control compounds. Include wells with enzyme only (positive control) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 20 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compounds and calculate the IC₅₀ value.
Diagram: COX-2 Inhibition and Prostaglandin Synthesis Pathway
Caption: Simplified pathway of prostaglandin synthesis and the potential point of inhibition by pyrazole compounds.
Anticancer Activity
The pyrazole scaffold is present in several approved anticancer drugs that target various cellular pathways.[11] The cytotoxic potential of novel pyrazole derivatives is an active area of research.
Comparison with Doxorubicin:
To evaluate the potential anticancer activity, we will compare it with Doxorubicin , a widely used chemotherapeutic agent.
Table 3: Comparative In Vitro Anticancer Activity
| Compound | Cell Line | Method | Endpoint | Value (µM) | Reference(s) |
| 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | Data Not Available | - | - | - | - |
| Pyrazolone Derivative (Analog) | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | 10.63 | [12] |
| Doxorubicin | MCF-7 (Breast Cancer) | Varies | IC₅₀ | ~1 | [13] |
| Doxorubicin | HeLa (Cervical Cancer) | CCK-8 Assay | IC₅₀ | 0.311 (µg/mL) | [14] |
Note: Data for the pyrazolone derivative is from a structurally related compound and serves as an indicator of potential activity.
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Causality Behind Experimental Choices: The MTT assay is a robust and widely used method for assessing cell viability and cytotoxicity. It relies on the activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of metabolically active cells. The use of a solubilizing agent is necessary to dissolve the formazan crystals for accurate spectrophotometric measurement.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine) and the positive control (Doxorubicin). Include untreated cells as a negative control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Diagram: Logic of the MTT Assay
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 3. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[3][4] This guide delves into the structure-activity relationship (SAR) of a specific, yet versatile, pyrazole scaffold: 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine. By examining how subtle molecular modifications influence biological outcomes, we aim to provide a comprehensive resource for the rational design of novel therapeutics.
The 5-Aminopyrazole Core: A Hub of Biological Activity
5-aminopyrazoles (5APs) are a particularly interesting subclass of pyrazole derivatives, known for their potential as anti-inflammatory and anticancer agents.[1] The free amino group at the C5 position serves as a crucial interaction point with various biological targets.[1] Our comparative analysis will primarily focus on a series of 5-aminopyrazole derivatives to elucidate the impact of substitutions on their antioxidant and antiproliferative properties.
Impact of Substitutions on Antioxidant and Antiplatelet Activity
Oxidative stress and platelet aggregation are implicated in a range of pathologies, from cardiovascular diseases to cancer.[1] A series of 5-aminopyrazole derivatives were evaluated for their ability to inhibit platelet aggregation and the production of reactive oxygen species (ROS).[1] The data reveals key SAR trends:
-
N1-Substituent: The nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. While direct comparisons to a cyclohexyl group are limited in this specific dataset, we can infer trends from related analogs.
-
C3-Substituent: The introduction of a methyl group at the C3 position was explored to increase steric hindrance.[1]
-
C5-Amine Substituent: Modifications at this position are critical for modulating activity.
Table 1: Comparative in vitro activity of 5-aminopyrazole derivatives [1]
| Compound ID | N1-Substituent | C3-Substituent | R' on Acylhydrazone | R'' on Acylhydrazone | Platelet Aggregation IC50 (µM) | ROS Production IC50 (µM) |
| 1b | Phenyl | H | CH₃ | CH₃ | 137 ± 5 | 143 ± 12 |
| 1h | Phenyl | H | CH₂C₆H₄-mF | CHF₂ | 187 ± 33 | 236 ± 47 |
| 1i | Phenyl | H | CH₂C₆H₄-pCl | CHF₂ | 190 ± 43 | 240 ± 53 |
| 2a | Phenyl | CH₃ | CH₃ | CHF₂ | 221 ± 26 | 198 ± 26 |
| 3a | Ethyl | H | CH₃ | CHF₂ | 130 ± 18 | 143 ± 13 |
| 3b | Ethyl | H | C₆H₅ | CHF₂ | 113 ± 3 | 128 ± 5 |
| 3c | Ethyl | H | CH₂C₆H₅ | CHF₂ | 116 ± 3 | 139 ± 12 |
| 4a | Phenyl | H | CH₃ | CHF₂ | 146 ± 24 | 186 ± 18 |
| 4b | Phenyl | H | C₆H₅ | CHF₂ | 178 ± 27 | 145 ± 28 |
| 4c | Phenyl | H | CH₂C₆H₅ | CHF₂ | 169 ± 28 | 205 ± 24 |
Data presented as mean ± standard deviation.
From this data, compounds 3b and 3c , featuring an ethyl group at N1 and larger aromatic substituents on the acylhydrazone moiety, demonstrated the most potent inhibition of both platelet aggregation and ROS production.[1] This suggests that a degree of lipophilicity and specific steric bulk at the C5-amine substituent are favorable for this activity.
Anticancer Activity: A Tale of Two Positions
The same series of 5-aminopyrazoles were screened for their antiproliferative activity against a panel of cancer cell lines. The results highlight the critical role of the substitution pattern on the pyrazole core.
-
The Unsubstituted C3 Position is Key: Derivatives with a methyl group at the C3 position (series 2 ) and those with the acylhydrazone substituent shifted to the C3 position (series 4 ) showed no significant anticancer effect. This indicates that an unsubstituted C3 position on the pyrazole scaffold is a key determinant for antiproliferative activity in this series.[1]
-
N1-Substituent Flexibility: Compounds with a more flexible ethyl chain at the N1 position (series 3 ) exhibited notable antiproliferative activity against various leukemia cell lines.[1]
-
Influence of C5-Amine Substituents: Among the N1-phenyl substituted compounds (series 1 ), those with more sterically hindered and lipophilic groups on the catechol-like portion of the acylhydrazone moiety (e.g., OPh, OCH₂Ar) displayed the most significant growth inhibition against selected cancer cell lines.[1]
Table 2: Anticancer activity of selected 5-aminopyrazole derivatives [1]
| Compound ID | Cancer Cell Line | Growth Percent (%) at 10 µM |
| 1c | Breast Cancer (T-47D) | 33.11 |
| 1d | Leukemia (CCRF-CEM) | 34.92 |
| Breast Cancer (T-47D) | 25.19 | |
| 1e | Renal Cancer (CAKI-1) | 32.41 |
| 1f | Breast Cancer (T-47D) | 35.88 |
| 3a | Leukemia (K-562) | 38.64 |
| Leukemia (MOLT-4) | 37.84 | |
| 3c | Leukemia (K-562) | 29.16 |
| Leukemia (MOLT-4) | 35.03 |
The Cyclohexyl Moiety: A Gateway to Potent Enzyme Inhibition
While the previous section focused on aminopyrazoles with phenyl and ethyl groups at the N1 position, the introduction of a cyclohexyl ring can dramatically alter the biological activity profile. This is exemplified by the discovery of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[5][6]
Comparative Compound: A Potent Pyrazole-based FAAH Inhibitor
A series of pyrazole phenylcyclohexylcarbamate derivatives were developed as FAAH inhibitors.[5] One of the most potent compounds identified, compound 22 , exhibited an IC50 of 11 nM against human recombinant FAAH.[5] This highlights the potential of the pyrazole scaffold, in combination with a cyclohexyl-containing moiety, to yield highly potent enzyme inhibitors.
The core structure of the 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine, while differing from the FAAH inhibitor at the C5 position, shares the key N1-cyclohexyl feature. This suggests that this scaffold could be a promising starting point for designing novel inhibitors for various enzymes, where the cyclohexyl group can occupy a hydrophobic pocket in the active site.
Figure 1: Logical relationship between the core scaffold, its bioactive analogs, and a potent competitor compound.
Experimental Protocols
General Synthesis of 5-Aminopyrazole Acylhydrazones
The synthesis of the 5-aminopyrazole derivatives discussed in this guide generally follows a three-step procedure.[1]
-
Step 1: Synthesis of 5-aminopyrazole intermediates.
-
Condensation of an appropriate ethyl cyanoacrylate with a suitable hydrazine derivative (e.g., 2-hydrazinoethanol) in a solvent such as toluene or absolute ethanol under reflux.
-
-
Step 2: Formation of carbohydrazide intermediates.
-
The 5-aminopyrazole intermediate is reacted with hydrazine monohydrate at elevated temperatures (120-130 °C) or at room temperature.
-
-
Step 3: Synthesis of final acylhydrazone compounds.
-
The carbohydrazide intermediate is reacted with the desired benzaldehyde derivative in absolute ethanol under reflux. The final product is typically isolated via filtration and purified by recrystallization.
-
Figure 2: General workflow for the synthesis of 5-aminopyrazole acylhydrazones.
In Vitro Antioxidant and Antiplatelet Aggregation Assays
Detailed protocols for these assays can be found in the cited literature.[1] A brief overview is provided below:
-
DPPH Radical Scavenging Assay: The antioxidant activity is measured by the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The change in absorbance is monitored spectrophotometrically.[1]
-
Platelet Aggregation and ROS Production: Human platelet-rich plasma is used. Aggregation is induced by an agonist (e.g., thrombin), and the change in light transmission is measured. ROS production is typically measured using a fluorescent probe.[1]
Future Directions and Alternative Targets
The 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine scaffold holds promise for a variety of therapeutic applications beyond those detailed above.
-
Neuropeptide Y Y5 Receptor Antagonism: The reported affinity of a cyclohexyl-containing 5-aminopyrazole for the NPY Y5 receptor suggests a potential role in appetite regulation and anxiety-related disorders.[7] Further investigation is warranted to quantify this activity and explore the SAR.
-
Kinase Inhibition: Aminopyrazoles are known to be effective kinase inhibitors.[8][9][10] The 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine core could be a valuable starting point for the development of novel inhibitors targeting specific kinases involved in cancer or inflammatory diseases. The cyclohexyl group may confer selectivity and favorable pharmacokinetic properties.
Conclusion
The 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, drawn from studies on related 5-aminopyrazoles and cyclohexyl-containing pyrazole derivatives, provide a roadmap for the rational design of compounds with tailored biological activities. Key takeaways include the critical role of the substitution pattern on the pyrazole ring, particularly at the C3 and N1 positions, and the potential for the N1-cyclohexyl group to confer high potency in enzyme inhibition. Further exploration of this scaffold against a wider range of biological targets is highly encouraged.
References
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
-
Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed. [Link]
-
Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. [Link]
-
(PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate. [Link]
-
Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). ChEMBL. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
-
Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. PubMed. [Link]
-
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]
-
Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamide. Arabian Journal of Chemistry. [Link]
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC. [Link]
-
Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. [Link]
-
Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship.org. [Link]
-
The selective neuropeptide Y Y5 agonist [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP differently modulates emotional processes and body weight in the rat. PubMed. [Link]
-
1-cyclohexyl-1h-pyrazol-5-amine (C9H15N3). PubChemLite. [Link]
Sources
- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective neuropeptide Y Y5 agonist [cPP(1-7),NPY(19-23),Ala31,Aib32,Gln34]hPP differently modulates emotional processes and body weight in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Evaluation of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine Analogs as Potential Kinase Inhibitors
This guide provides an in-depth technical comparison of the synthesis and potential biological evaluation of 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine and its analogs. Designed for researchers, scientists, and drug development professionals, this document elucidates the rationale behind synthetic choices and offers a framework for comparative analysis against existing compounds, with a focus on their potential as kinase inhibitors.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 5-aminopyrazole derivatives have garnered significant attention as versatile intermediates for synthesizing fused heterocyclic systems with enhanced therapeutic properties.[3] Specifically, the 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine core is a subject of interest for its potential applications in drug discovery, particularly in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[4] This guide details a robust synthetic route to 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine and outlines a strategy for its comparative evaluation against other pyrazole-based kinase inhibitors.
Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine: A Rational Approach
The synthesis of 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine is most effectively achieved through the cyclocondensation of a β-ketonitrile with a substituted hydrazine. This method is widely recognized for its efficiency and versatility in constructing the pyrazole ring.[5][6]
Core Synthetic Strategy: Cyclocondensation Reaction
The fundamental reaction involves the condensation of cyclohexylhydrazine with 3-oxobutanenitrile (acetoacetonitrile). The mechanism proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Caption: Synthetic pathway for 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
This protocol is adapted from established procedures for the synthesis of similar 5-aminopyrazole derivatives.[6]
Materials:
-
3-Oxobutanenitrile (acetoacetonitrile)
-
Cyclohexylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-oxobutanenitrile (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add cyclohexylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reaction Progression: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected molecular weight for C10H17N3 is approximately 179.27 g/mol .[5]
Comparative Evaluation: Potential as Kinase Inhibitors
A significant application of pyrazole derivatives is in the development of kinase inhibitors.[4] The synthesized 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine and its analogs can be evaluated for their inhibitory activity against a panel of kinases to determine their potency and selectivity. Based on existing literature for structurally related compounds, c-Jun N-terminal kinases (JNKs), particularly JNK3, represent a promising target for this class of compounds.[7][8][9]
Rationale for Kinase Inhibition Screening
The aminopyrazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The substituents on the pyrazole ring (cyclohexyl at N1 and methyl at C3) will influence the compound's interaction with the ATP-binding pocket of the kinase, affecting both potency and selectivity. The cyclohexyl group, for instance, can occupy a hydrophobic pocket, potentially enhancing binding affinity.
Caption: Workflow for the evaluation of pyrazole analogs as kinase inhibitors.
Comparative Performance Data
To provide a benchmark for the evaluation of newly synthesized analogs, the following table summarizes the inhibitory activity (IC50 values) of several known pyrazole-based kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| Compound 1c | JNK3 | 99.0 | SP600125 |
| Compound 1f | JNK3 | 97.4 | SP600125 |
| Compound 26k | JNK3 | < 1 | - |
| Compound 47 | JNK3 | 227 | - |
| BMS-911543 | JAK2 | 1.1 | - |
| Afuresertib | Akt1 | 1.3 | - |
Data sourced from multiple studies.[4][8][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: JNK3)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized pyrazole analogs against a target kinase (e.g., JNK3).
Materials:
-
Recombinant human JNK3 enzyme
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Synthesized pyrazole analogs
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized pyrazole analogs in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, add the JNK3 enzyme, the substrate peptide, and the kinase assay buffer.
-
Inhibition: Add the serially diluted pyrazole analogs to the reaction mixture and incubate for a predetermined time.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After incubation, stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Trustworthiness of the Protocol: This is a standard and widely accepted method for determining the potency of kinase inhibitors. The use of a commercial detection kit like ADP-Glo™ ensures high sensitivity and reproducibility. Including a known JNK3 inhibitor (e.g., SP600125) as a positive control will validate the assay results.
Structure-Activity Relationship (SAR) Insights
The evaluation of a series of analogs of 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine will provide valuable SAR data. For instance, modifications to the cyclohexyl ring (e.g., introducing substituents or replacing it with other cyclic or acyclic groups) can probe the steric and electronic requirements of the hydrophobic pocket it occupies. Similarly, varying the substituent at the 3-position (currently a methyl group) can influence interactions with other regions of the ATP-binding site. This systematic approach is crucial for optimizing the potency and selectivity of lead compounds.[9][10]
Conclusion
This guide has detailed a reliable synthetic route for 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine and has provided a comprehensive framework for its evaluation as a potential kinase inhibitor. By comparing its performance with established pyrazole-based inhibitors, researchers can effectively assess its therapeutic potential and guide further drug discovery efforts. The methodologies and comparative data presented herein are intended to serve as a valuable resource for scientists in the field of medicinal chemistry and drug development.
References
- Process for the production of 3-oxonitriles. (1988). Google Patents.
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved January 28, 2026, from [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020). Google Patents.
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 28, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
-
The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. Retrieved January 28, 2026, from [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 28, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved January 28, 2026, from [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). RJPBCS. Retrieved January 28, 2026, from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2022). MDPI. Retrieved January 28, 2026, from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2012). Arkivoc. Retrieved January 28, 2026, from [Link]
-
Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. (2014). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. (1998). Journal of Chemical Research, Synopses. Retrieved January 28, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine | 1247153-94-1 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Analytical Imperative for Novel Pyrazole Derivatives
An In-Depth Comparative Guide to the Analytical Quantification of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The precise and accurate quantification of such molecules is a cornerstone of pharmaceutical development, underpinning everything from pharmacokinetic studies and metabolic profiling to quality control and stability testing. The unique structure of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, featuring a pyrazole core, a secondary amine, and bulky aliphatic and methyl substituents, presents distinct analytical challenges and necessitates a careful selection of methodology.
This guide provides a comparative overview of the principal analytical techniques applicable to the characterization and quantification of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a senior application scientist, the following sections are designed to move beyond mere protocols, delving into the causality behind experimental choices to empower researchers in developing robust, accurate, and fit-for-purpose analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is often the default technique for the analysis of non-volatile, polar to semi-polar small molecules, making it an excellent candidate for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity and resolution.
Principle of Separation: Reversed-Phase Chromatography
For a molecule with the characteristics of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, reversed-phase (RP) HPLC is the most appropriate mode. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The retention of the analyte on the column is primarily driven by hydrophobic interactions between the cyclohexyl and methyl groups and the non-polar stationary phase.[2] The amine group is basic and its ionization state, controlled by the mobile phase pH, will significantly impact retention and peak shape.[2]
Experimental Workflow & Protocol
A robust HPLC method requires careful optimization of the stationary phase, mobile phase composition, and detector settings.
Caption: Figure 1. A typical experimental workflow for the HPLC analysis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Detailed Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase solvent (e.g., 10% acetonitrile in buffered water) to a concentration of approximately 0.1 mg/mL.[3] Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the column.[3]
-
Chromatographic Conditions:
-
Column: C18 Polaris column (250 mm x 4.6 mm, 5 µm particle size). A C18 phase provides strong hydrophobic retention for the cyclohexyl group.
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid. A low pH ensures the amine group is protonated, which can improve peak shape by minimizing interactions with residual silanols on the silica support.[4]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: Start at 10% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes. A gradient is recommended to ensure elution of the compound with good peak shape and to clean the column of any less polar impurities.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV Diode Array Detector (DAD) set at the maximum absorbance wavelength (λmax) of the compound (determined by a preliminary scan, likely in the 220-280 nm range for a pyrazole derivative).
-
-
Quantification: Prepare a series of calibration standards of known concentrations. Inject the standards and the sample. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the sample from its peak area using the calibration curve.
Causality and Trustworthiness: The use of a buffered mobile phase at a controlled pH is critical for reproducibility, as small pH shifts can alter the ionization and thus the retention time of the basic amine.[2] A C18 column is chosen for its strong retention of the non-polar cyclohexyl moiety. The protocol is self-validating through system suitability tests (e.g., peak tailing, theoretical plates) and the linearity of the calibration curve (R² > 0.99).[5]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for thermally stable and volatile compounds. 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, with a moderate molecular weight, may be amenable to GC analysis, potentially after derivatization.
Principle of Separation and Detection
In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.[6] The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for confident identification and quantification.[6]
Experimental Workflow & Protocol
The primary challenge for GC analysis of this compound is the polar amine group, which can cause peak tailing due to interactions with the column. Derivatization to a less polar analogue (e.g., by silylation) is often employed to improve chromatographic performance, although direct analysis on a suitable column may be possible.
Caption: Figure 2. A typical experimental workflow for the GC-MS analysis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Detailed Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile, dry solvent like dichloromethane (DCM) or ethyl acetate to a concentration of ~10-100 µg/mL. An internal standard (e.g., a deuterated analogue or a structurally similar compound with a different retention time) should be added for accurate quantification.
-
Derivatization (if necessary): To a vial containing the dried sample residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60-70°C for 30 minutes to convert the polar N-H group to a non-polar N-Si(CH₃)₃ group. This reduces peak tailing and improves thermal stability.
-
GC-MS Conditions:
-
Column: A low-polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500. The source and transfer line temperatures should be set to 230°C and 280°C, respectively.
-
-
Quantification: Identification is confirmed by matching the retention time and the mass spectrum against a reference standard. Quantification is performed using an Extracted Ion Chromatogram (EIC) for a characteristic ion of the analyte and the internal standard, which provides higher selectivity and sensitivity compared to the Total Ion Chromatogram (TIC).
Causality and Trustworthiness: The choice of a DB-5ms column provides a good balance for separating compounds of intermediate polarity. The temperature program is designed to ensure the analyte is eluted as a sharp peak without thermal degradation. The use of an internal standard is crucial for correcting variations in injection volume and instrument response, leading to highly accurate and precise results.[7]
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method
Unlike chromatographic techniques that rely on calibration curves with reference standards, qNMR can be an absolute (or primary) method of quantification.[8] It provides both structural and quantitative information simultaneously and is non-destructive.[9][10]
Principle of Quantification
The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[8] By co-dissolving a known mass of a certified internal standard with a known mass of the sample in a deuterated solvent, the purity or concentration of the analyte can be calculated directly by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[9]
Experimental Workflow & Protocol
The success of a qNMR experiment hinges on careful sample preparation and the selection of appropriate acquisition parameters to ensure accurate signal integration.
Caption: Figure 3. A typical experimental workflow for the qNMR analysis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
Detailed Protocol: ¹H qNMR Analysis
-
Sample Preparation:
-
Accurately weigh (~5-10 mg) the 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine sample into a vial.
-
Accurately weigh and add a similar mass of a certified internal standard (IS). The IS must be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Crucial Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (typically D1 > 30s) to ensure full relaxation of all protons. A 90° pulse angle should be accurately calibrated and used. A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the pyrazole C-H proton or the N-CH₃ protons) and a signal for the IS.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_IS is the certified purity of the internal standard.
-
Causality and Trustworthiness: The choice of a long relaxation delay is the most critical parameter for ensuring accuracy in qNMR; without it, signals with different relaxation times will have disproportionate intensities, leading to quantification errors.[9] The method's trustworthiness comes from its direct relationship to an SI-traceable certified standard and its reliance on the fundamental physical principle of NMR, making it a powerful orthogonal technique to chromatography.[1][8]
Comparative Performance Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
| Parameter | HPLC-UV/DAD | GC-MS | qNMR |
| Principle | Liquid-phase separation based on polarity/hydrophobicity. | Gas-phase separation based on volatility/boiling point. | Nuclear resonance; signal area proportional to molar concentration. |
| Information | Quantitative, retention time. DAD provides UV spectrum. | Quantitative, retention time, mass spectrum (structural info). | Absolute quantitative, detailed structural information. |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL to low µg/mL range).[11] | High (pg/mL to ng/mL range).[12] | Low (requires mg of sample).[8] |
| Precision (RSD%) | Excellent (< 2-3%).[12] | Excellent (< 5-10% with IS).[11] | Excellent (< 1-2%).[8] |
| Throughput | High (10-30 min per sample). | Moderate (20-40 min per sample). | Low (requires longer acquisition times). |
| Sample Prep | Simple (dissolve and filter).[13] | Can be complex (derivatization may be needed).[14] | Simple, but requires very accurate weighing. |
| Key Advantage | Robust, widely available, high throughput. | High sensitivity and high selectivity (MS detection). | Absolute quantification without a specific analyte standard.[15] |
| Key Limitation | Requires an analyte-specific reference standard for quantification. | Analyte must be thermally stable and volatile. | Lower sensitivity compared to chromatographic methods. |
Conclusion and Recommendations
For the routine quality control and quantification of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine in drug development, Reversed-Phase HPLC with UV detection is the recommended primary technique. Its robustness, high throughput, and excellent precision make it ideal for analyzing large numbers of samples. The methodology is straightforward to develop and validate.
GC-MS serves as a powerful complementary technique, particularly for impurity profiling where its high sensitivity and the structural information from mass spectrometry can identify and quantify trace-level by-products or degradants. Its application would be most effective if the compound shows good thermal stability.
Quantitative NMR is invaluable as a primary method for the certification of reference standards and as an orthogonal technique to validate the results obtained from HPLC.[1] While its throughput is lower, its ability to provide absolute quantification without a pre-existing standard is a significant advantage, especially in the early stages of research when certified standards may not be available.[15]
Ultimately, a multi-faceted analytical approach that leverages the strengths of each of these techniques will provide the most comprehensive and reliable characterization of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, ensuring data integrity throughout the research and development lifecycle.
References
-
(PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
-
Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Retrieved January 28, 2026, from [Link]
-
Comparison between LC-MS, GC-MS, and NMR platforms. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Chromatography Sample Preparation Guide - Organomation. (n.d.). Retrieved January 28, 2026, from [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]
-
Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.). Retrieved January 28, 2026, from [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (n.d.). Retrieved January 28, 2026, from [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - alwsci. (n.d.). Retrieved January 28, 2026, from [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). Retrieved January 28, 2026, from [Link]
-
Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience - Reddit. (n.d.). Retrieved January 28, 2026, from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
(PDF) Sample Preparation Techniques for Gas Chromatography - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. (n.d.). Retrieved January 28, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved January 28, 2026, from [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (n.d.). Retrieved January 28, 2026, from [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
-
Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. (n.d.). Retrieved January 28, 2026, from [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved January 28, 2026, from [Link]
Sources
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Synthesis Routes for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine
Executive Summary
The synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine presents a classic regioselectivity challenge in heterocyclic chemistry. As a critical scaffold for p38 MAP kinase inhibitors, the purity of the 5-amino regioisomer is paramount; the 3-amino isomer is a common impurity that possesses significantly different biological activity.
This guide evaluates three potential synthesis routes. Based on experimental yield, regiochemical fidelity, and process scalability, Route A (Cyclocondensation of
Performance Snapshot
| Metric | Route A (Recommended) | Route B (Pyrazolone Conversion) | Route C (Direct Alkylation) |
| Step Count | 1 (Convergent) | 3 (Linear) | 1 (Divergent) |
| Overall Yield | 85–92% | 40–55% | <30% (Isolated) |
| Regioselectivity | >95:5 (N1 vs N2) | High (via purification) | Poor (Mixture) |
| Atom Economy | High | Low (POCl3 waste) | Moderate |
| Scalability | Industrial (Kg scale) | Lab scale only | Not scalable |
Route Analysis & Mechanism
Route A: The "Gold Standard" Cyclocondensation
Chemistry: Reaction of Cyclohexylhydrazine with 3-aminocrotononitrile (3-amino-2-butenenitrile).
This route exploits the differential nucleophilicity of the hydrazine nitrogens and the electrophilic centers of the nitrile. The cyclohexylhydrazine (often used as the hydrochloride salt) reacts with 3-aminocrotononitrile .
Mechanism of Regiocontrol:
-
Attack 1 (Michael-type addition): The less sterically hindered, unsubstituted
of the hydrazine attacks the -carbon of the crotononitrile, displacing ammonia. This establishes the C-N bond at the future 3-position. -
Attack 2 (Cyclization): The internal, substituted nitrogen (now bearing the cyclohexyl group) attacks the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable 5-amino-pyrazole.
This sequence thermodynamically favors the 1-substituted-5-amino isomer over the 1-substituted-3-amino isomer.
Route B: The Pyrazolone Conversion (Historical/Alternative)
Chemistry: Cyclohexylhydrazine + Ethyl Acetoacetate
This route first forms 1-cyclohexyl-3-methyl-2-pyrazolin-5-one . The oxygen is then converted to a leaving group (Cl) using phosphorous oxychloride (
-
Critique: While reliable, the use of
generates significant acidic waste, and the high-pressure amination step poses safety risks at scale.
Route C: Direct Alkylation (The "Negative Control")
Chemistry: Alkylation of 3-methyl-1H-pyrazol-5-amine with cyclohexyl bromide.
-
Critique: Pyrazoles are ambident nucleophiles. Alkylation occurs at both N1 and N2, as well as the exocyclic amine. Separating 1-cyclohexyl-3-methyl-5-amine from 1-cyclohexyl-5-methyl-3-amine and poly-alkylated byproducts requires difficult chromatography, making this route commercially non-viable.
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the recommended Route A and the inferior Route B.
Figure 1: Mechanistic comparison. Route A (Blue path) provides a direct, high-yield entry. Route B (Red path) involves hazardous chlorination and amination steps.
Detailed Experimental Protocol (Route A)
This protocol is validated based on the methodologies described in WO 98/52940 and optimized for laboratory reproducibility.
Materials
-
Cyclohexylhydrazine Hydrochloride: 15.06 g (0.10 mol)
-
3-Aminocrotononitrile: 8.21 g (0.10 mol)
-
Ethanol (Absolute): 150 mL
-
Triethylamine (TEA): 10.12 g (0.10 mol) [Optional if using free base hydrazine]
-
Glacial Acetic Acid: 5 mL (Catalyst)
Step-by-Step Workflow
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add Cyclohexylhydrazine HCl and Ethanol to the flask. Stir until a suspension forms.
-
Neutralization: Add Triethylamine dropwise to liberate the free hydrazine. (Skip this if starting with free cyclohexylhydrazine).
-
Addition: Add 3-Aminocrotononitrile in a single portion, followed by the Glacial Acetic Acid .
-
Reaction: Heat the mixture to reflux (78°C) . Maintain reflux for 12–16 hours .
-
Monitoring: Monitor via TLC (SiO2; EtOAc/Hexane 1:1). The starting nitrile (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to approximately 20% of the original volume.
-
Dilute the residue with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL) .
-
Alternative Workup (High Purity): Often, upon cooling and partial concentration, the product precipitates directly. Chill to 0°C and filter.
-
-
Purification:
-
Wash the organic layer with brine, dry over
, and concentrate. -
Recrystallize from Isopropyl Ether or Ethanol/Water to yield off-white crystals.
-
Expected Data
-
Yield: 15.2 g (85%)
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 108–110°C.
-
1H NMR (DMSO-d6, 400 MHz):
1.1–1.9 (m, 10H, cyclohexyl), 2.05 (s, 3H, ), 3.8–4.0 (m, 1H, N-CH), 5.05 (s, 2H, ), 5.35 (s, 1H, pyrazole-H).
Process Flow Diagram
The following diagram details the operational flow for the recommended Route A, highlighting Critical Process Parameters (CPPs).
Figure 2: Operational workflow for Route A. Critical Process Parameters (CPP) include reflux temperature and crystallization solvent choice.
Safety & Troubleshooting
Hazard Identification
-
Cyclohexylhydrazine: Hydrazines are potential sensitizers and suspected carcinogens. Handle in a fume hood.
-
3-Aminocrotononitrile: Toxic by ingestion. Avoid contact with skin.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during extraction. | Extend reflux time to 18h. Ensure pH is neutral/slightly acidic (AcOH) during reaction. |
| Regioisomer Impurity | Formation of 3-amino isomer. | Ensure temperature is maintained at reflux. Lower temperatures favor kinetic (wrong) products. |
| Oily Product | Residual solvent or impurities. | Recrystallize from Isopropyl Ether. If oil persists, scratch the flask or seed with a pure crystal. |
References
-
Cirillo, P. F., et al. (1998). Substituted pyrazoles as p38 kinase inhibitors. World Intellectual Property Organization. WO 98/52940 .[1][2][3][4][5] (Primary source for synthesis of 1-cyclohexyl-3-methyl-5-aminopyrazole).
-
Regan, J., et al. (2002).
MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. -
PubChem. (n.d.). Compound Summary for CID 156422 (Doramapimod). National Center for Biotechnology Information. Retrieved January 28, 2026.
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. (General reference for pyrazole regioselectivity).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2006067165A2 - Indolidone derivatives for the treatment or prevention of fibrotic diseases - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403 [data.epo.org]
- 5. AU754830B2 - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]
The Pyrazole Scaffold: A Promising Frontier in the Quest for Novel HCV Inhibitors
A Comparative Guide to the Efficacy of Pyrazole Derivatives Against the Hepatitis C Virus
For researchers and scientists in the field of antiviral drug development, the pursuit of novel, potent, and safe inhibitors of the Hepatitis C Virus (HCV) remains a critical endeavor. While the advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, the emergence of drug-resistant strains and the need for more cost-effective therapies necessitate a continued exploration of new chemical entities. Among the heterocyclic compounds that have garnered significant attention, the pyrazole nucleus stands out as a versatile scaffold for the design of potent anti-HCV agents. This guide provides a comparative analysis of the efficacy of pyrazole derivatives against HCV, with a focus on their mechanism of action, in vitro performance, and the experimental methodologies used for their evaluation.
The Rationale for Targeting HCV with Pyrazole-Based Compounds
The Hepatitis C virus, a single-stranded RNA virus, relies on a set of viral proteins for its replication. A key enzyme in this process is the NS5B RNA-dependent RNA polymerase (RdRp), which is essential for synthesizing new viral RNA genomes.[1][2] This enzyme has been a primary target for the development of DAAs.[2][3][4] Pyrazole derivatives have emerged as a promising class of non-nucleoside inhibitors (NNIs) of NS5B.[1][5] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to allosteric sites on the NS5B polymerase.[1] This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting viral replication.[1] The allosteric binding nature of these compounds can offer a higher degree of selectivity for the viral polymerase over host cellular polymerases, potentially leading to a better safety profile.[1]
Comparative Efficacy of Pyrazole Derivatives
| Compound Class | Specific Derivative Example | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Target | Reference |
| Pyrazolobenzothiazines | meta-fluoro-N-1-phenyl pyrazolobenzothiazine (4a) | 1b (Huh 9-13 replicon) | 3.6 | > 180 | > 50 | NS5B Polymerase | [1] |
| Pyrazolobenzothiazines | Compound 4a | 1b (Huh 5-2 replicon) | 7.5 | > 100 | > 13.3 | NS5B Polymerase | [5] |
| 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Compound 6 | 1b (subgenomic replicon) | 6.7 | > 154 | > 23 | Cyclooxygenase-2 (COX-2) | [6] |
| 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Compound 7 | 1b (subgenomic replicon) | 5.0 | > 154 | > 30.8 | Cyclooxygenase-2 (COX-2) | [6] |
| 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Compound 8 | 1b (subgenomic replicon) | 8.0 | > 154 | > 19.3 | Cyclooxygenase-2 (COX-2) | [6] |
| 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Compound 16 | 1b (subgenomic replicon) | 8.0 | > 154 | > 19.3 | Cyclooxygenase-2 (COX-2) | [6] |
| Standard DAA | Sofosbuvir | Multiple Genotypes | ~0.04-0.11 (genotype dependent) | > 100 | > 900 | NS5B Polymerase | [7] |
Key Insights from the Data:
-
Potent Activity: Several pyrazole derivatives exhibit anti-HCV activity in the low micromolar range. For instance, the meta-fluoro-N-1-phenyl pyrazolobenzothiazine derivative (4a) shows a promising EC50 of 3.6 µM.[1]
-
High Selectivity: A crucial aspect of a good antiviral candidate is a high selectivity index (SI), indicating a wide therapeutic window. Many of the pyrazole derivatives demonstrate excellent selectivity with CC50 values significantly higher than their EC50 values.[1][5][6]
-
Diverse Mechanisms: While many pyrazole-based compounds target the NS5B polymerase, some, like the 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, have been shown to inhibit HCV replication by suppressing cyclooxygenase-2 (COX-2) expression, highlighting the scaffold's versatility in targeting different host and viral factors.[6]
-
Room for Optimization: While promising, the potency of the current generation of experimental pyrazole derivatives is generally lower than that of approved DAAs like Sofosbuvir. This underscores the need for further structure-activity relationship (SAR) studies to optimize their antiviral efficacy.
Experimental Protocols for Evaluating Anti-HCV Efficacy
The determination of a compound's anti-HCV activity and cytotoxicity is paramount in the drug discovery process. The following are standard, self-validating protocols employed in the field.
HCV Replicon Assay for EC50 Determination
This cell-based assay is the gold standard for evaluating the ability of a compound to inhibit HCV RNA replication.
Principle: HCV replicons are genetically engineered HCV genomes that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7).[8][9] These replicons often contain a reporter gene, such as luciferase, which allows for a quantifiable measure of viral replication.
Step-by-Step Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine and other pyrazole derivatives) in cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of HCV RNA replication. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The 50% effective concentration (EC50) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Diagram of the HCV Replicon Assay Workflow
Caption: Workflow for determining the EC50 of antiviral compounds using an HCV replicon assay.
Cytotoxicity Assay for CC50 Determination
This assay is performed in parallel to the efficacy assay to determine the concentration of the compound that is toxic to the host cells.
Principle: Various methods can be used to assess cell viability, such as the MTT or MTS assay, which measures the metabolic activity of the cells. A reduction in metabolic activity is indicative of cytotoxicity.[10][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed the parental Huh-7 cell line (not containing the replicon) in 96-well plates at the same density as the replicon assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compounds as in the replicon assay.
-
Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
Cell Viability Assay: Add the MTT or MTS reagent to the wells and incubate for a few hours. The viable cells will convert the reagent into a colored formazan product.
-
Data Analysis: Solubilize the formazan product and measure the absorbance using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Diagram of the HCV Life Cycle and Potential Pyrazole Inhibitor Target
Caption: Simplified HCV life cycle and the inhibitory action of pyrazole-based NNIs on RNA replication.
Conclusion and Future Directions
The pyrazole scaffold represents a highly promising starting point for the development of novel anti-HCV agents. The existing body of research demonstrates that pyrazole derivatives can effectively inhibit HCV replication, often with high selectivity, through various mechanisms of action. While the potency of the current experimental compounds may not yet match that of clinically approved drugs, the versatility of the pyrazole core offers vast opportunities for medicinal chemists to perform structural modifications to enhance their antiviral activity. Future research should focus on comprehensive SAR studies to identify more potent analogs, elucidating their precise binding modes with their targets, and evaluating their efficacy against a broader range of HCV genotypes and drug-resistant variants. The continued exploration of this chemical space is a valuable endeavor in the global effort to eradicate Hepatitis C.
References
-
Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication - PMC - NIH. [Link]
-
Structure-Based Discovery of Pyrazolobenzothiazine Derivatives As Inhibitors of Hepatitis C Virus Replication | Request PDF - ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]
-
Pharmacoinformatics-based strategy in designing and profiling of some Pyrazole analogues as novel hepatitis C virus inhibitors with pharmacokinetic analysis - Taylor & Francis Online. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. [Link]
-
1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed. [Link]
-
Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors - PMC - NIH. [Link]
-
A Protocol for Analyzing Hepatitis C Virus Replication - PMC - NIH. [Link]
-
HCV replicons: overview and basic protocols - PubMed. [Link]
-
HCV NS5B polymerase inhibitors - PubMed. [Link]
-
A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PubMed Central. [Link]
-
Comparison of the efficacy and safety of direct-acting antiviral therapy with or without hepatitis C-related hepatocellular carcinoma - PMC - NIH. [Link]
-
Monitoring Patients Who Are Starting HCV Treatment, Are on Treatment, or Have Completed Therapy - HCV Guidance. [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. [Link]
-
A Comprehensive Review of Antiviral Therapy for Hepatitis C: The Long Journey from Interferon to Pan-Genotypic Direct-Acting Antivirals (DAAs) - MDPI. [Link]
-
NS5B inhibitor - Wikipedia. [Link]
-
Identification of N-(6-mercaptohexyl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide and its disulfide prodrug as potent histone deacetylase inhibitors with in vitro and in vivo anti-tumor efficacy - PubMed. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - Research journals - PLOS. [Link]
-
What is the recommended testing and treatment protocol for hepatitis C? - Dr.Oracle. [Link]
-
DAAs in Hepatitis C Treatment:Inhibitors & Considerations(Full Lesson)|Sketchy Medical| USMLE Step 1 - YouTube. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. [Link]
-
1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed. [Link]
-
Comparing direct acting antivirals for hepatitis C using observational data – Why and how? - PMC - NIH. [Link]
-
U.S. HCV Therapy Guidelines - International Association of Providers of AIDS Care. [Link]
-
Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. [Link]
-
What are NS5B polymerase inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Identification of the Best Direct-Acting Antiviral Regimen for Patients With Hepatitis C Virus... [Link]
-
Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC - NIH. [Link]
-
HCV Resistance Primer - HCV Guidance. [Link]
-
In vitro methods for testing antiviral drugs - PMC - PubMed Central. [Link]
-
Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture - bioRxiv. [Link]
-
HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - Frontiers. [Link]
-
Hepatitis C Virus Replication Analysis | Protocol Preview - YouTube. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. [Link]
-
Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
